molecular formula C13H21NO3 B12976916 Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate

Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate

Katalognummer: B12976916
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: AWEFMOMIOFXEHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate is a complex organic compound characterized by its unique pentalene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a condensation reaction, followed by cyclization using a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways, metabolic pathways, or gene expression, depending on its specific application and target.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate: Unique due to its pentalene structure.

    Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxamide: Similar structure but with an amide group instead of an ester.

    Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxaldehyde: Similar structure but with an aldehyde group.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs.

Eigenschaften

Molekularformel

C13H21NO3

Molekulargewicht

239.31 g/mol

IUPAC-Name

ethyl 9-methoxy-9-azatricyclo[3.3.2.01,5]decane-10-carboxylate

InChI

InChI=1S/C13H21NO3/c1-3-17-11(15)10-12-6-4-8-13(12,9-5-7-12)14(10)16-2/h10H,3-9H2,1-2H3

InChI-Schlüssel

AWEFMOMIOFXEHG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C23CCCC2(N1OC)CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.